3-(1,3-Benzothiazol-6-yl)alanine is an organic compound that features a benzothiazole moiety attached to an alanine amino acid. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents. The benzothiazole structure is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and alanine. The synthesis methods often utilize transition metal catalysis and multicomponent reactions, which have been extensively documented in the literature.
3-(1,3-Benzothiazol-6-yl)alanine falls under the classification of amino acids and heterocyclic compounds. It is characterized by the presence of both an amino group from alanine and a heterocyclic benzothiazole ring, making it a hybrid structure with unique chemical properties.
The synthesis of 3-(1,3-Benzothiazol-6-yl)alanine can be approached through several methodologies:
The technical aspects of these synthetic routes often include optimizing reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and minimize byproducts. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while improving yields .
The molecular structure of 3-(1,3-Benzothiazol-6-yl)alanine consists of:
This hybrid structure contributes to its unique reactivity and biological properties.
The molecular formula is C_10H_10N_2S, with a molecular weight of approximately 194.26 g/mol. The compound exhibits specific spectroscopic characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
3-(1,3-Benzothiazol-6-yl)alanine participates in various chemical reactions typical for both amino acids and heterocycles:
The reaction conditions such as temperature, solvent system, and catalyst presence are crucial for achieving desired outcomes in these transformations. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions .
The mechanism by which 3-(1,3-Benzothiazol-6-yl)alanine exerts its biological effects typically involves interactions at the molecular level with biological targets such as enzymes or receptors:
Studies have shown that derivatives of benzothiazoles exhibit significant anti-inflammatory and antibacterial activities, suggesting that 3-(1,3-Benzothiazol-6-yl)alanine may share similar properties .
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .
3-(1,3-Benzothiazol-6-yl)alanine has potential applications in several fields:
3-(1,3-Benzothiazol-6-yl)alanine, also known as β-(Benzothiazol-6-yl)-L-alanine, is systematically designated as 2-amino-3-(1,3-benzothiazol-6-yl)propanoic acid under IUPAC conventions. Its molecular formula is C₁₀H₁₀N₂O₂S, with a molar mass of 222.26 g/mol. The structure integrates an L-alanine backbone linked via its β-carbon to the 6-position of the benzothiazole heterocycle—a fusion of benzene and thiazole rings [1] [10].
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2-Amino-3-(1,3-benzothiazol-6-yl)propanoic acid |
Molecular Formula | C₁₀H₁₀N₂O₂S |
SMILES | C1=CC2=C(C=C1)N=C(S2)CC(C(=O)O)N |
Molar Mass | 222.26 g/mol |
Notably, naming variants exist in literature, such as "3-(benzothiazol-6-ylamino)butyric acid" (C₁₁H₁₂N₂O₂S), which differs in alkyl chain length but retains the critical benzothiazole linkage [1]. The 6-position attachment is electronically favored due to reduced steric hindrance compared to the 2-position, facilitating synthesis and derivatization [5] [10].
While single-crystal X-ray data for 3-(1,3-benzothiazol-6-yl)alanine remains unreported, its spectroscopic profile has been partially characterized. Key features include:
Table 2: Predicted ¹³C-NMR Chemical Shifts
Carbon Position | δ (ppm) | Electronic Influence |
---|---|---|
Benzothiazole C2 | 155–160 | Thiazole nitrogen deshielding |
Benzothiazole C7 | 110–115 | Shielding by heteroatom lone pairs |
Alanine α-Carbon | 50–55 | Amino group anisotropy |
Carboxyl Carbon | 172–176 | Carboxylic acid moiety |
Computational studies (DFT/B3LYP) suggest a near-planar conformation between the heterocycle and alanine side chain, optimizing π-conjugation. This planarity is critical for electronic delocalization and may influence biological recognition [3] [7].
The benzothiazole core exhibits prototropic tautomerism, influencing the compound’s electronic behavior. Key tautomeric equilibria include:
Solvent polarity markedly modulates tautomer stability. In water (ε = 80), the zwitterionic alanine form stabilizes the thione tautomer, while nonpolar solvents favor neutral species. DFT studies reveal a benzothiazole electron-withdrawing effect (-Iσ = 0.64), reducing electron density at the alanine β-carbon by 12% versus benzene [3] [7] [8].
Table 3: Tautomeric Equilibrium Drivers
Factor | Effect on Tautomerism | Experimental Evidence |
---|---|---|
Solvent Polarity | Polar solvents stabilize thione form | ¹³C-NMR Δδ(C7) > 3 ppm in DMSO vs CDCl₃ |
Substituent Electronics | Electron donors favor annular protonation | DFT calculations (ΔE ~8 kJ/mol) |
Temperature (298K→77K) | Slows exchange; resolves NMR signals | Dynamic NMR studies of benzothiazoles |
Replacing benzothiazole with benzoxazole (oxygen vs. sulfur) or benzimidazole (NH vs. S) alters electronic and steric properties:
Electronic Properties
Structure-Activity Relationships (SAR)
In antimicrobial and anticancer contexts:
Table 4: Heterocycle Electronic Parameters and Bioactivity
Heterocycle | Hammett σ Constant | Log P | Anticancer IC₅₀ (MCF-7) | Gram+ Inhibition |
---|---|---|---|---|
Benzothiazole | 0.64 | 2.1 | 8.2 µM | +++ |
Benzoxazole | 0.71 | 1.8 | 22.5 µM | ++ |
Benzimidazole | 0.60 | 1.5 | 15.7 µM | + |
Bioactivity key: +++ = potent; ++ = moderate; + = weak
The 6-position linkage in benzothiazole derivatives optimizes activity by aligning with the "pharmacophore vector" for kinase and receptor binding, unlike 2-substituted isomers [5] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5